PPAR(alpha)-MO-1
PPAR(alpha)-MO-1
PPARα-MO-1 is a potent PPARα modulator extracted from patent WO/2004/110982A1, formula I.
Brand Name:
Vulcanchem
CAS No.:
810677-36-2
VCID:
VC0007036
InChI:
InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31)
SMILES:
CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC
Molecular Formula:
C₂₇H₃₇NO₅
Molecular Weight:
455.6 g/mol
PPAR(alpha)-MO-1
CAS No.: 810677-36-2
Inhibitors
VCID: VC0007036
Molecular Formula: C₂₇H₃₇NO₅
Molecular Weight: 455.6 g/mol
CAS No. | 810677-36-2 |
---|---|
Product Name | PPAR(alpha)-MO-1 |
Molecular Formula | C₂₇H₃₇NO₅ |
Molecular Weight | 455.6 g/mol |
IUPAC Name | 2-ethoxy-3-[4-[2-[hexyl(2-phenylethyl)amino]-2-oxoethoxy]phenyl]propanoic acid |
Standard InChI | InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31) |
Standard InChIKey | VFYAWARECOZRBD-UHFFFAOYSA-N |
SMILES | CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC |
Canonical SMILES | CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC |
Description | PPARα-MO-1 is a potent PPARα modulator extracted from patent WO/2004/110982A1, formula I. |
Reference | [1]. WO/2004/110982A1 |
PubChem Compound | 17979035 |
Last Modified | Nov 11 2021 |
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